(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine
Description
(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine: is a heterocyclic organic compound that features a fluorinated pyrimidine ring attached to a piperidine moiety, which is further linked to a methanamine group
Properties
Molecular Formula |
C10H15FN4 |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C10H15FN4/c11-9-5-13-10(14-6-9)15-3-1-2-8(4-12)7-15/h5-6,8H,1-4,7,12H2 |
InChI Key |
FKWJEZWIUDGLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine typically involves multi-step organic reactions One common method starts with the fluorination of a pyrimidine derivative, followed by the formation of the piperidine ring through cyclization reactions
Fluorination of Pyrimidine: The starting material, a pyrimidine derivative, is fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of Piperidine Ring: The fluorinated pyrimidine undergoes cyclization with appropriate reagents to form the piperidine ring. This step may involve the use of catalysts such as palladium or copper.
Introduction of Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the methanamine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids depending on the site of oxidation.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the piperidine moiety provides additional binding affinity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (1-(5-Chloropyrimidin-2-yl)piperidin-3-yl)methanamine
- (1-(5-Bromopyrimidin-2-yl)piperidin-3-yl)methanamine
- (1-(5-Methylpyrimidin-2-yl)piperidin-3-yl)methanamine
Uniqueness
Compared to its analogs, (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and metabolic stability. These characteristics make it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
